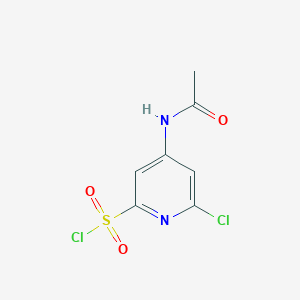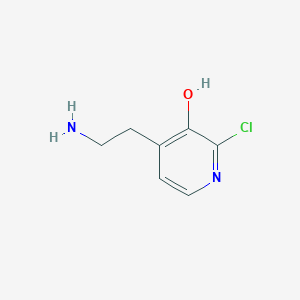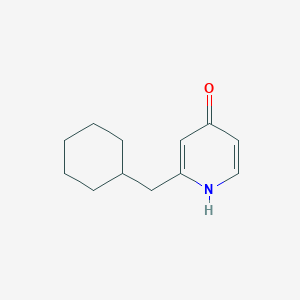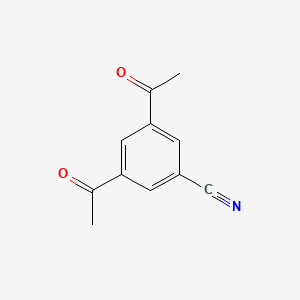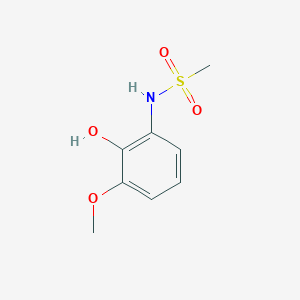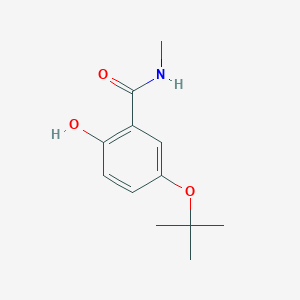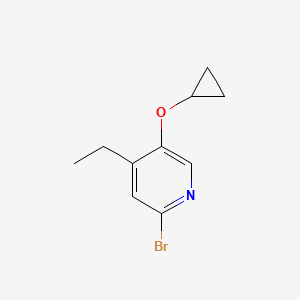
2-Bromo-5-cyclopropoxy-4-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopropoxy-4-ethylpyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, featuring a bromine atom at the second position, a cyclopropoxy group at the fifth position, and an ethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-4-ethylpyridine typically involves the bromination of 5-cyclopropoxy-4-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-cyclopropoxy-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are applied.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
科学的研究の応用
2-Bromo-5-cyclopropoxy-4-ethylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is used in the development of novel organic materials with specific electronic properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and interactions.
Catalysis: The compound is explored as a ligand in catalytic systems for various organic transformations.
作用機序
The mechanism of action of 2-Bromo-5-cyclopropoxy-4-ethylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets. The ethyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2-Bromo-4-ethylpyridine: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.
5-Cyclopropoxy-4-ethylpyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in electronic properties and reactivity.
Uniqueness
2-Bromo-5-cyclopropoxy-4-ethylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and ethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
2-bromo-5-cyclopropyloxy-4-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-10(11)12-6-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChIキー |
ANSWBQRPFPERHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



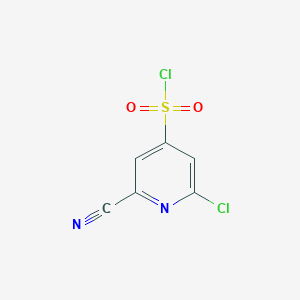
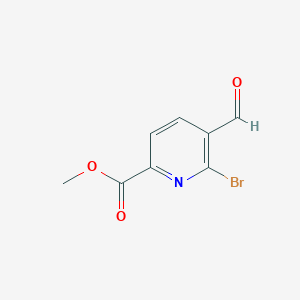

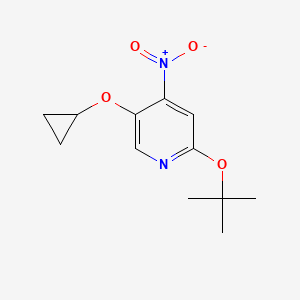
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

